![molecular formula C13H10N2OS B1664693 2-(4-Aminophenyl)benzo[d]thiazol-6-ol CAS No. 178804-18-7](/img/structure/B1664693.png)

2-(4-Aminophenyl)benzo[d]thiazol-6-ol

Overview

Description

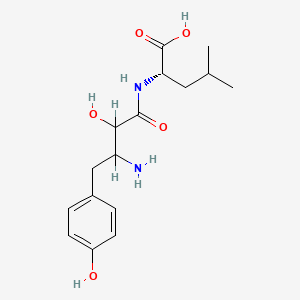

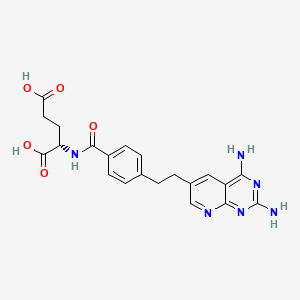

2-(4-Aminophenyl)benzo[d]thiazol-6-ol is a research chemical compound . It has been used in the preparation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents . It has also been reported to have antimicrobial, antioxidant, and anticancer properties .

Synthesis Analysis

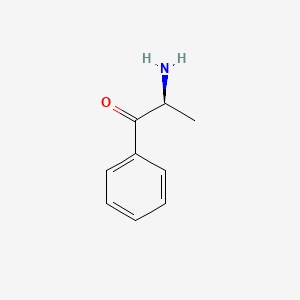

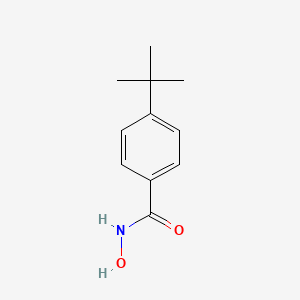

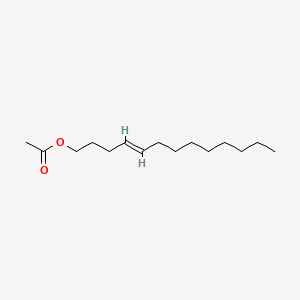

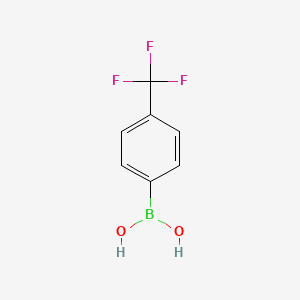

The synthesis of 2-(4-Aminophenyl)benzo[d]thiazol-6-ol involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The results from cytoplasmic membrane permeabilization assay, FACS study, as well as DNA-binding assays, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Scientific Research Applications

Alzheimer’s Disease Diagnosis

“6-OH-BTA-0” is used in the synthesis of radiopharmaceuticals like [^11C]6-OH-BTA-1, also known as [^11C]Pittsburg Compound B (PiB), which is utilized for early diagnosis of Alzheimer’s disease (AD) through positron emission tomography (PET) imaging .

Antimicrobial Activity

Benzothiazole derivatives, including those with the “2-(4-Aminophenyl)benzo[d]thiazol-6-ol” moiety, have been designed and synthesized to exhibit antimicrobial activity against various pathogens .

Antitumor Activity

Compounds bearing the benzothiazole structure are known to possess antitumor properties. The “2-(4-Aminophenyl)benzo[d]thiazol-6-ol” moiety is present in various bioactive molecules with antitumor activities .

Anti-inflammatory Properties

Benzothiazole derivatives are also explored for their potential anti-inflammatory effects, which could be beneficial in treating inflammatory disorders .

Neuroprotective Effects

The structure of benzothiazoles, including “6-OH-BTA-0”, has been associated with neuroprotective effects, which could be significant in the treatment of neurodegenerative diseases .

Orexin Receptor Antagonism

The benzothiazole moiety is found in orexin receptor antagonists, which are important for regulating sleep and wakefulness .

Mechanism of Action

Mode of Action

Some studies suggest that benzothiazole derivatives, like 6-oh-bta-0, may exhibit antimicrobial activity

Biochemical Pathways

Benzothiazole derivatives have been associated with antimicrobial activity, suggesting they may interact with pathways related to microbial growth and survival .

Pharmacokinetics

One study suggests that 6-oh-bta-0 demonstrates excellent brain uptake in a mouse model of alzheimer’s disease

Result of Action

Benzothiazole derivatives have been associated with antimicrobial activity , suggesting that 6-OH-BTA-0 may have similar effects.

Action Environment

It is generally recommended to handle the compound in a well-ventilated place, avoid dust formation, and avoid contact with skin and eyes . These precautions suggest that certain environmental factors, such as ventilation and exposure to light, may affect the stability and efficacy of the compound.

Future Directions

properties

IUPAC Name |

2-(4-aminophenyl)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16)7-12(11)17-13/h1-7,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQOWAHXMWGEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)benzo[d]thiazol-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid](/img/structure/B1664612.png)